

# AMG319 CD8+ T-cell activity augmentation evidence

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## Compound Focus: AMG319

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## Evidence Summary for AMG319

The following table consolidates the core experimental data on **AMG319**'s effect on CD8+ T-cells from a human clinical trial and supporting mouse models [1].

Evidence Type	Model / Subjects	AMG319 Dosing	Key Effects on CD8+ T-cells	Other Immune Effects	Outcome / Adverse Events
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| **Clinical Trial** (Neoadjuvant, randomized, placebo-controlled) | Human patients with HNSCC (n=21 treated) | 400 mg or 300 mg daily, 7-24 days | • Increased activation (cytotoxic potential) [1] • Elevated **IFNG, GZMB, PRF1** gene expression [1] • Oligoclonal expansion [1] | • Decreased intratumoral **Treg cells** [1] • Increased circulating activated Treg cells [1] | **irAEs in 12/21 patients:** colitis, skin rash, diarrhea, transaminitis. Led to treatment discontinuation [1]. | | **Supporting Pre-clinical Evidence** | Mouse solid tumor model (B16F10-OVA) | PI3K $\delta$  inhibitor PI-30657 | • Increased intratumoral CD8+ T cells [1] • Enhanced proliferative (Ki67+) and cytotoxic capacity [1] • Increased **TOX+** CD8+ T cells [1] | • Systemic decrease in Treg cells (tumor, spleen, colon) [1] | Decreased tumor growth; induced colitis. Effect was CD8+ T-cell dependent [1]. |

## Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies from the key studies.

- **Human Clinical Trial Protocol (from [1])**

- **Trial Design:** A double-blind, placebo-controlled, randomized phase II trial in treatment-naive patients with resectable head and neck squamous cell carcinoma (HNSCC).
- **Treatment:** Patients were randomized to receive **AMG319** or placebo in a 2:1 ratio. Dosing was 400 mg daily, later amended to 300 mg daily due to adverse events.
- **Sample Analysis:**
  - **Tumor Tissue:** Pre- and post-treatment tumor samples were analyzed via bulk RNA-seq, single-cell RNA-seq (scRNA-seq), and immunohistochemistry (IHC) for Treg cells (FOXP3+).
  - **T cell Isolation:** Tumor-infiltrating CD8+ T cells were sorted for transcriptomic analysis.
- **Validation:** Target inhibition was verified by measuring phosphorylated AKT (pAKT) levels in B cells, and drug levels were monitored in plasma.

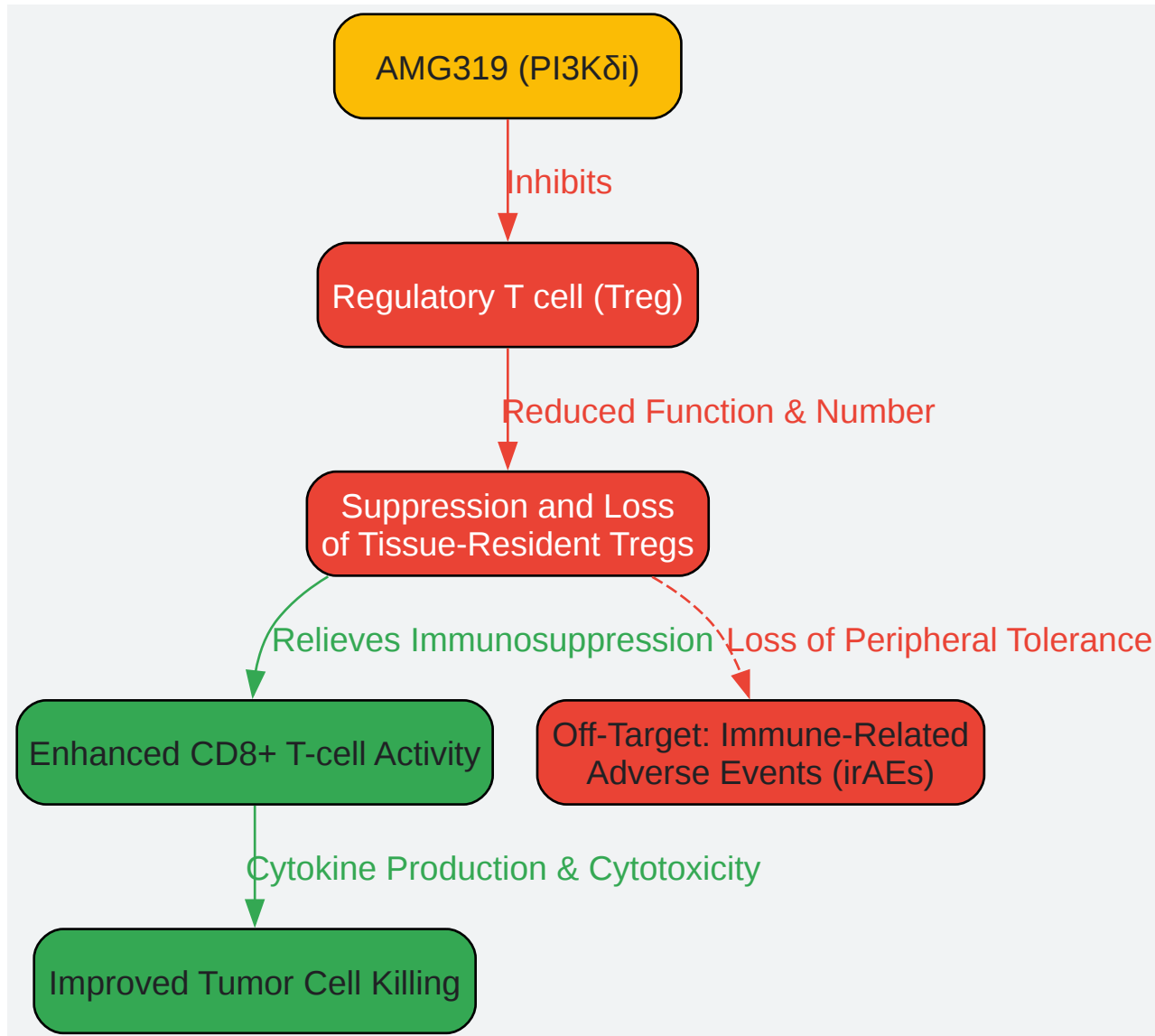
- **Mouse Model Protocol (from [1])**

- **Tumor Inoculation:** Wild-type C57BL/6 mice were inoculated with B16F10-OVA melanoma cells.
- **Treatment:** Mice were treated with the PI3K $\delta$  inhibitor PI-30657.
- **Immune Cell Analysis:**
  - Tumor-infiltrating lymphocytes were analyzed by flow cytometry for markers like PD-1, Ki67, Granzyme B, and TOX.
  - scRNA-seq was performed on Treg cells isolated from tumor, spleen, and colonic tissue.
- **Dependency Check:** The anti-tumor effect was confirmed to be CD8+ T-cell dependent using Rag1 $^{-/-}$  and Cd8 $^{-/-}$  mice.

## Mechanism of Action & Signaling Pathway

The evidence indicates that **AMG319**, a PI3K $\delta$  inhibitor, augments CD8+ T-cell activity primarily through an indirect mechanism involving modulation of the tumor immune microenvironment, particularly by suppressing regulatory T cells (Tregs).

The following diagram illustrates the proposed mechanism by which PI3K $\delta$  inhibition enhances CD8<sup>+</sup> T-cell anti-tumor activity.



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The diagram shows that inhibition of PI3K $\delta$  in Tregs leads to their functional impairment and numerical decline. This relieves the immunosuppressive "brakes" on CD8<sup>+</sup> T-cells, allowing for their enhanced activation, clonal expansion, and cytotoxic function against tumors. A critical trade-off is that systemic Treg suppression can also break peripheral tolerance, leading to immune-related adverse events (irAEs) like colitis [1].

## Research Implications & Alternative Dosing

The search results highlight a significant challenge and a potential solution for PI3K $\delta$  inhibition therapy:

- **Challenge - Systemic Toxicity:** The rapid onset of dose-limiting irAEs in the clinical trial underscores that systemic, continuous PI3K $\delta$  inhibition disrupts immune homeostasis [1].
- **Potential Solution - Intermittent Dosing:** The same preclinical study found that **intermittent dosing** of a PI3K $\delta$  inhibitor in mice led to a significant decrease in tumor growth **without** inducing the pathogenic T cells in the colon that cause toxicity [1]. This suggests that alternative dosing schedules could maximize efficacy while limiting adverse effects.

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## References

1. Intermittent PI3K $\delta$  inhibition sustains anti-tumour immunity and ... [pmc.ncbi.nlm.nih.gov]

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